Cas no 83-98-7 (Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-)

Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, is a tertiary amine compound featuring a substituted benzyl ether moiety. Its molecular structure, incorporating both aromatic and aliphatic components, lends it utility in organic synthesis and pharmaceutical applications. The compound’s tertiary amine group enhances its reactivity as a nucleophile or base, while the sterically hindered ether linkage may confer stability under certain conditions. This structural combination makes it a potential intermediate for the development of bioactive molecules or specialty chemicals. Its purity and defined composition ensure reproducibility in research and industrial processes. Proper handling and storage are advised due to its reactivity and potential sensitivity to moisture or oxidation.
Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]- structure
83-98-7 structure
Product Name:Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-
CAS No:83-98-7
MF:C18H23NO
MW:269.381325006485
MDL:MFCD00053670
CID:722177
PubChem ID:4601
Update Time:2025-10-29

Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-
    • N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine
    • Orphenadrine
    • ORPHENADRINE RELATED COMPOUND A (RS)-N,N-DIMETHYL-2-[(3-METHYLPHENYL)-PHENYLMETHOXY]ETHANAMINE CITRATE (AS) ,USP STANDA...
    • <2-Dimethylamino-aethyl>-<2-methyl-benzhydryl>-aether
    • 2-Methyldiphenhydramine
    • Biorphen
    • Brocadisipal
    • Dimethyl-[2-(2-methyl-benzhydryloxy)-aethyl]-amin
    • dimethyl-[2-(2-methyl-benzhydryloxy)-ethyl]-amine
    • Disipal
    • Mephenamine
    • o-Methyldiphenhydramine
    • Orphenadine
    • Orphenadrin
    • Orphenedrine
    • Mialgin
    • EINECS 201-509-2
    • BSPBio_002141
    • ORPHENADRINE [MI]
    • NCGC00015771-10
    • ORPHENADRINE [HSDB]
    • NCGC00015771-05
    • AL805O9OG9
    • 2-(Phenyl-o-tolylmethoxy)ethyldimethylamine
    • N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine #
    • AB00053510
    • N,N-dimethyl-2-((2-methylphenyl)(phenyl)methoxy)ethanamine
    • Dimethyl-(2-(phenyl-o-tolyl-methoxy)-ethyl)-amine
    • Spectrum4_000460
    • BDBM50062614
    • ORPHENADRINE [VANDF]
    • (+/-)-N,N-DIMETHYL-2-((O-METHYL-.ALPHA.-PHENYLBENZYL)OXY)ETHYLAMINE
    • KBio2_001525
    • N,N-dimethyl-2-(alpha-2-tolylbenzoyloxy)ethylamine
    • Prestwick3_000239
    • Norgesic
    • KBioSS_001525
    • Invagesic
    • (+/-)-N,N-DIMETHYL-2-((O-METHYL-alpha-PHENYLBENZYL)OXY)ETHYLAMINE
    • N,N-dimethyl-2-(phenyl(o-tolyl)methoxy)ethanamine
    • Q3292273
    • dimethyl-2[alpha-(o-tolyl)benzyloxy]ethylamine
    • Lopac0_000884
    • SDCCGSBI-0050859.P005
    • Orphenadinum
    • KBio2_006661
    • CBDivE_006102
    • AB00053510_20
    • KBio2_004093
    • ORPHENADRINE [WHO-DD]
    • UNII-AL805O9OG9
    • Methyldiphenylhydramine
    • NCGC00089814-05
    • BRD-A53576514-048-06-9
    • 4-06-00-04727 (Beilstein Handbook Reference)
    • CHEBI:7789
    • beta-Dimethylaminoethyl 2-methylbenzhydryl ether
    • N,N-Dimethyl-2-(o-methyl-alpha-phenylbenzyl)oxy)ethylamine
    • ORPHENADRINE [INN]
    • SBI-0050859.P004
    • KBio3_001641
    • Orphenadrinum (INN-Latin)
    • NCGC00015771-12
    • AB00053510_21
    • Prestwick2_000239
    • Prestwick0_000239
    • Orfenadrina
    • NCGC00015771-03
    • Orphenadrine [INN:BAN]
    • SPBio_002238
    • DB01173
    • Ethylamine, N,N-dimethyl-2-((o-methyl-.alpha.-phenylbenzyl)oxy)-
    • QVYRGXJJSLMXQH-UHFFFAOYSA-N
    • N,N-Dimethyl-2-[(o-methyl-alpha-phenylbenzyl)oxy]ethylamine
    • GTPL7251
    • Spectrum_001045
    • N,N-dimethyl-2-{[(2-methylphenyl)(phenyl)methyl]oxy}ethanamine
    • Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-
    • MEFENAMINE [JAN]
    • N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine
    • KBio1_000853
    • Ethylamine, N,N-dimethyl-2-((o-methyl-alpha-phenylbenzyl)oxy)-
    • Dimethyl-[2-(phenyl-o-tolyl-methoxy)-ethyl]-amine
    • BRN 1885151
    • CCG-204966
    • NS00009478
    • A899996
    • KBioGR_000880
    • Orphengesic
    • o-Monomethyldiphenhydramine
    • IDI1_000853
    • NCGC00089814-03
    • BSPBio_000317
    • ETHANAMINE, N,N-DIMETHYL-2-((2-METHYLPHENYL)PHENYLMETHOXY)-, (+/-)-
    • EN300-708773
    • Spectrum3_000531
    • Brocasipal (Salt/Mix)
    • D08305
    • 83-98-7
    • CHEMBL900
    • .beta.-Dimethylaminoethyl 2-methylbenzhydryl ether
    • Ethanamine, N,N-dimethyl-2-((2-methylphenyl)phenylmethoxy)-
    • Mephenamine (Salt/Mix)
    • N04AB02
    • NCGC00015771-07
    • NCGC00089814-02
    • Oprea1_476547
    • N,N-Dimethyl-2-[(o-methyl-.alpha.-phenylbenzyl)oxy]ethylamine
    • Prestwick1_000239
    • Orfenadrina [INN-Spanish]
    • BRD-A53576514-003-03-1
    • DivK1c_000853
    • NCGC00015771-06
    • Orfenadrina (INN-Spanish)
    • Mefenamine
    • Orphenadrinum [INN-Latin]
    • beta-Dimethylaminoethyl-2-methylbenzhydryl ether
    • BPBio1_000349
    • L001253
    • Phenyl-o-tolylmethyl dimethyaminoethyl ether
    • Orphenadrine (INN)
    • NINDS_000853
    • N,N-Dimethyl-2-(alpha-2-tolylbenzoyloxy)ethylamin
    • C07935
    • SPBio_001255
    • Orphenate
    • ORP
    • DTXSID3023396
    • NCGC00015771-09
    • Orphenadrinum
    • Mialgin (TN)
    • HSDB 3139
    • DTXCID003396
    • BS-5930
    • dimethyl({2-[(2-methylphenyl)(phenyl)methoxy]ethyl})amine
    • WS 2434
    • NCGC00015771-22
    • Spectrum2_001038
    • AB00053510-19
    • SCHEMBL28727
    • N,N-dimethyl-2-((o-methyl-alpha-phenylbenzyl)oxy)ethylamine
    • M03BC01
    • Spectrum5_001036
    • Phenyl-o-tolylmethyl dimethylaminoethyl ether
    • CS-1010546
    • BRD-A53576514-048-14-3
    • HY-157959
    • BRD-A53576514-048-13-5
    • MDL: MFCD00053670
    • Inchi: 1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3
    • InChI Key: QVYRGXJJSLMXQH-UHFFFAOYSA-N
    • SMILES: O(CCN(C)C)C(C1C=CC=CC=1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 269.17800
  • Monoisotopic Mass: 269.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Density: 1.0278 (rough estimate)
  • Melting Point: 25°C
  • Boiling Point: bp12 195°
  • Refractive Index: 1.5740 (estimate)
  • PSA: 12.47000
  • LogP: 3.66260

Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]- Security Information

  • Hazardous Material transportation number:UN 1851
  • Safety Term:6.1(b)
  • Packing Group:III
  • HazardClass:6.1(b)
  • PackingGroup:III

Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]- Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethanamine,N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]- Pricemore >>

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